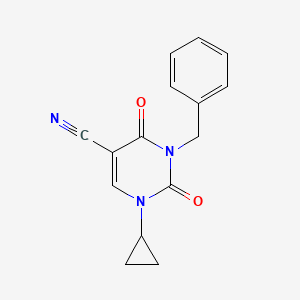
4-Fluoro-3-methylphenethyl alcohol
Descripción general
Descripción
4-Fluoro-3-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol . This compound is part of the phenethylamine family and is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzene ring, along with an alcohol functional group attached to the ethyl side chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenethyl alcohol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 4-fluoro-3-methylacetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where 4-fluoro-3-methylbenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methylphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under appropriate conditions.
Major Products Formed
Oxidation: 4-Fluoro-3-methylacetophenone, 4-fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylphenethyl alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or alter cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluoro-3-methylphenethyl alcohol can be compared with other similar compounds, such as:
4-Fluorophenethyl alcohol: Similar structure but lacks the methyl group at the 3-position.
3-Methylphenethyl alcohol: Similar structure but lacks the fluorine atom at the 4-position.
Phenethyl alcohol: Lacks both the fluorine atom and the methyl group.
The presence of the fluorine atom and the methyl group in this compound contributes to its unique chemical and physical properties, making it distinct from these similar compounds .
Propiedades
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGNXUQTILKTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374607 | |
| Record name | 4-Fluoro-3-methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840522-24-9 | |
| Record name | 4-Fluoro-3-methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)


![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)


![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)






![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)
